3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is a synthetic organic compound belonging to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorophenoxyethyl group and a methyl group attached to the benzoxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorophenol and 2-bromoethylamine hydrobromide.
Formation of 4-chlorophenoxyethylamine: 4-chlorophenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 4-chlorophenoxyethylamine.
Cyclization: The 4-chlorophenoxyethylamine is then reacted with 2-amino-5-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted benzoxazole derivatives with new functional groups replacing the chlorophenoxy group.
Scientific Research Applications
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)ethylamine: A precursor in the synthesis of the target compound.
5-methylbenzoxazole: A structurally related compound with similar chemical properties.
4-chlorophenoxyacetic acid: A compound with a similar chlorophenoxy group but different overall structure.
Uniqueness
3-(2-(4-chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one is unique due to the combination of the chlorophenoxyethyl group and the benzoxazole ring, which imparts specific chemical and biological properties
Properties
IUPAC Name |
3-[2-(4-chlorophenoxy)ethyl]-5-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-11-2-7-15-14(10-11)18(16(19)21-15)8-9-20-13-5-3-12(17)4-6-13/h2-7,10H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVVDHOZUQWWFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCOC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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